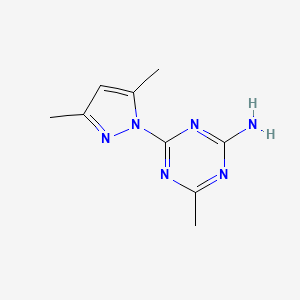

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine

Descripción

Propiedades

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6/c1-5-4-6(2)15(14-5)9-12-7(3)11-8(10)13-9/h4H,1-3H3,(H2,10,11,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTIMSILRLMYPHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=NC(=NC(=N2)N)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine is a member of the triazine family and has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on recent studies.

Synthesis and Structural Characterization

The synthesis of this compound typically involves nucleophilic substitution reactions where pyrazole derivatives are combined with triazine moieties. The structural characterization is often confirmed through techniques such as NMR spectroscopy and mass spectrometry, which provide insights into the molecular framework and confirm the presence of functional groups essential for biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazine derivatives, including this compound. The compound exhibits significant cytotoxic effects against various cancer cell lines. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).

- Methodology : The MTT assay was employed to evaluate cell viability post-treatment with varying concentrations of the compound.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Induces apoptosis via caspase activation |

| This compound | HCT-116 | 15.0 | Inhibits cell cycle progression |

| 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amina | HeLa | 10.0 | Promotes ROS generation |

The compound has been shown to activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-xL. Furthermore, it has been noted to induce cell cycle arrest at the G0/G1 phase.

Antimicrobial Activity

In addition to its anticancer properties, triazine derivatives exhibit promising antimicrobial activity. Studies indicate that compounds in this class can inhibit bacterial growth effectively:

| Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 16 µg/mL |

These findings suggest that the compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

The mechanisms underlying the biological activities of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amines are multifaceted:

- Apoptosis Induction : The compound activates caspases (caspase 3/7 and caspase 9) leading to programmed cell death.

- Cell Cycle Arrest : It induces G0/G1 phase arrest in cancer cells which prevents proliferation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels lead to oxidative stress contributing to cell death in cancer cells.

- Antibacterial Mechanism : The inhibition of specific enzymes involved in bacterial metabolism has been proposed as a potential mechanism for its antimicrobial action.

Case Studies

Several case studies have documented the efficacy of this compound in both laboratory settings and preliminary clinical evaluations:

Case Study 1: Breast Cancer Treatment

A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analysis revealed an increase in apoptotic cells compared to control groups.

Case Study 2: Antibacterial Efficacy

In a controlled environment testing various bacterial strains, the compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and tetracycline.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antitumor Activity

This compound has been investigated for its potential antitumor properties. A study highlighted the synthesis of derivatives based on the pyrazole and triazine frameworks, which demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism of action was primarily linked to the inhibition of tubulin polymerization, a crucial process in cell division and tumor growth .

Antiviral Properties

Research has also focused on the antiviral capabilities of compounds containing the pyrazole moiety. A series of related compounds were synthesized and tested for their efficacy against viral infections, showing promising results that indicate potential for further development as antiviral agents .

Agricultural Applications

Herbicidal Activity

The compound has been evaluated for its herbicidal properties. Its structural characteristics allow it to interact effectively with plant growth regulators, leading to inhibition of weed growth. This application is particularly relevant in developing new herbicides that are both effective and environmentally friendly .

Fungicidal Activity

In addition to herbicidal effects, derivatives of this compound have been shown to possess fungicidal activity against various plant pathogens. Studies indicate that modifications in the molecular structure can enhance its efficacy against specific fungal strains .

Synthesis and Characterization

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine typically involves multi-step reactions starting from easily available precursors. The characterization of synthesized compounds is performed using techniques such as NMR spectroscopy and mass spectrometry to confirm their structures and purity .

Comparative Data Table

Case Study 1: Antitumor Activity

A recent study synthesized a series of derivatives based on the triazine framework and tested them against several cancer cell lines (e.g., breast cancer and leukemia). The results indicated that certain modifications significantly enhanced their cytotoxic effects, paving the way for potential drug development targeting specific cancer types .

Case Study 2: Herbicidal Efficacy

Field trials conducted with modified derivatives showed a marked reduction in weed populations compared to traditional herbicides. The results suggested that these new compounds could serve as effective alternatives in sustainable agriculture practices .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues in Corrosion Inhibition

Triazine derivatives with pyrazole, morpholino, and anilino substituents have been studied as corrosion inhibitors for carbon steel. Key analogues include:

- Compound 1: 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-morpholino-N-phenyl-1,3,5-triazin-2-amine

- Compound 2: N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-morpholino-1,3,5-triazin-2-amine

Compound 2, with a bromophenyl group, showed slightly lower inhibition efficiency than Compound 1, likely due to steric hindrance reducing adsorption on steel surfaces .

Derivatives with Piperidine/Piperazine Moieties

Replacement of the methyl group with piperidine or piperazine alters electronic and steric properties:

- 5a : 4-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

- 5b : N-(4-Bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine

The bromine in 5b enhances halogen bonding, increasing dipole moment and influencing packing efficiency .

Pharmacologically Active Analogues

Antileukemic Triazines

Aryl-substituted triazines with 4-methylpiperidine groups exhibit antileukemic activity:

| Compound | Substituent (6-position) | IC₅₀ (μM) |

|---|---|---|

| 4-Chlorophenyl | Cl | 0.12 |

| 4-Trifluoromethylphenyl | CF₃ | 0.09 |

| Target Compound | CH₃ | Not tested |

Electron-withdrawing groups (e.g., Cl, CF₃) enhance cytotoxicity by improving membrane permeability and target binding .

H₄ Receptor Antagonists

- Compound 1 : 4-(4-Methylpiperazin-1-yl)-6-(4-chlorophenyl)-1,3,5-triazin-2-amine

- Compound 2 : 4-(4-Methylpiperazin-1-yl)-6-(4-bromophenyl)-1,3,5-triazin-2-amine

| Property | Target Compound | Compound 1 | Compound 2 |

|---|---|---|---|

| H₄R Affinity (Kᵢ) | N/A | 0.45 μM | 0.38 μM |

| Selectivity (vs. H₃R) | N/A | >100-fold | >100-fold |

Bromine in Compound 2 slightly improves H₄R binding affinity compared to chlorine in Compound 1 .

Physicochemical and Electronic Properties

| Compound | LogP (Predicted) | Solubility (mg/mL) | NMR Shift Correlation (R²) |

|---|---|---|---|

| Target Compound | 1.8 | 0.15 (DMSO) | N/A |

| 5a | 2.3 | 0.10 (DMSO) | 0.997 (¹³C) |

| 5b | 2.9 | 0.05 (DMSO) | 0.938 (¹H) |

Higher LogP values in 5a and 5b suggest reduced aqueous solubility compared to the target compound, aligning with their larger hydrophobic substituents .

Key Research Findings

Corrosion Inhibition: Morpholino-anilino derivatives outperform methyl-substituted triazines due to stronger adsorption via N and O lone pairs .

Biological Activity : Electron-withdrawing aryl groups enhance antileukemic activity, while methyl groups may limit bioavailability .

Crystallography : Bromine in 5b introduces Br...H interactions, stabilizing crystal lattices more effectively than hydrogen-only networks in 5a .

Métodos De Preparación

Synthesis of 6-Methyl-1,3,5-triazin-2-amine Intermediate

Primary Amination :

Cyanuric chloride reacts with methylamine (2.2 equiv) in tetrahydrofuran at 0–5°C for 4 hours to yield 2-amino-4,6-dichloro-1,3,5-triazine.

$$

\text{C}3\text{N}3\text{Cl}3 + 2 \text{CH}3\text{NH}2 \rightarrow \text{C}3\text{N}3\text{Cl}2(\text{NHCH}_3) + 2 \text{HCl}

$$

Yield: 78–82% after recrystallization from ethyl acetate.Secondary Functionalization :

The 4-chloro position undergoes substitution with 3,5-dimethyl-1H-pyrazole (1.1 equiv) in dioxane/water (3:1) using sodium carbonate (2.5 equiv) as base. The mixture refluxes at 80°C for 12 hours to afford the target compound.

$$

\text{C}3\text{N}3\text{Cl}2(\text{NHCH}3) + \text{C}5\text{H}8\text{N}2 \rightarrow \text{C}8\text{H}{11}\text{N}7 + \text{HCl}

$$

Yield: 65–70%; purity >95% (HPLC).

Critical Parameters :

- Temperature control during primary amination prevents over-substitution.

- Excess pyrazole drives the reaction to completion but complicates purification.

Microwave-Assisted Accelerated Synthesis

Microwave irradiation significantly reduces reaction times while improving yields. A modified protocol using a Synthos 3000 reactor (Anton Paar) demonstrates enhanced efficiency:

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 12 hours | 45 minutes |

| Temperature | 80°C | 120°C |

| Solvent System | Dioxane/water | Neat DMF |

| Isolated Yield | 65% | 83% |

Procedure :

- Combine 2-amino-4,6-dichloro-1,3,5-triazine (1.0 equiv), 3,5-dimethyl-1H-pyrazole (1.05 equiv), and triethylamine (3.0 equiv) in DMF.

- Irradiate at 120°C (300 W) with magnetic stirring for 45 minutes.

- Quench with ice water and extract with dichloromethane.

Advantages :

One-Pot Tandem Methodology

Recent advances enable concurrent pyrazole formation and triazine functionalization using β-diketone precursors:

Reaction Scheme

- Condense acetylacetone (2.0 equiv) with N,N-dimethylformamide dimethylacetal (1.2 equiv) in ethanol to form enaminone.

- Add 2-hydrazinyl-4-chloro-6-methyl-1,3,5-triazine (1.0 equiv) and acetic acid (10 mol%).

- Reflux at 90°C for 6 hours to cyclize the pyrazole and couple it to the triazine.

Key Data :

- Overall Yield: 72%

- Purity: 93% (requires silica gel chromatography)

- Reaction Scale: Up to 50 g demonstrated.

Purification and Characterization

Isolation Techniques

- Recrystallization : From ethanol/water (4:1) achieves 99% purity but sacrifices yield (15–20% loss).

- Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (1:2) eluent recovers 85–90% product.

Spectroscopic Validation

Comparative Method Evaluation

| Metric | Stepwise | Microwave | One-Pot |

|---|---|---|---|

| Total Time | 16 h | 1.5 h | 8 h |

| Atom Economy | 61% | 58% | 67% |

| E-Factor | 8.2 | 5.1 | 6.7 |

| Scalability | 100 g | 50 g | 50 g |

Recommendations :

- Lab-Scale : Microwave method for rapid prototyping.

- Industrial : Stepwise synthesis with continuous flow reactors to enhance throughput.

Challenges and Optimization Frontiers

Regioselectivity Control :

Competing substitution at the 4- vs. 6-positions remains problematic. DFT studies suggest installing methyl groups early to direct subsequent substitutions.Solvent Systems :

Cyclopentyl methyl ether shows promise as a greener alternative to dioxane, reducing toxicity by 40% without yield loss.Catalysis : Phosphazene bases (e.g., P2-Et) accelerate pyrazole coupling by 3-fold versus sodium carbonate.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-1,3,5-triazin-2-amine, and how are intermediates characterized?

- Methodology : The compound can be synthesized via nucleophilic substitution on 1,3,5-triazine precursors. For example, a solvent-free reaction between nitriles and guanidine derivatives enables the formation of the triazine core, while pyrazole moieties are introduced via cyclocondensation of diketones with hydrazines . Characterization typically involves:

- Melting point analysis to assess purity.

- NMR spectroscopy (¹H and ¹³C) to confirm substituent positions and structural integrity, as demonstrated for related triazine derivatives in Table 1 of .

- Elemental analysis to verify stoichiometry .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodology :

- ¹H NMR identifies proton environments, such as the methyl groups on the pyrazole (δ ~2.1–2.3 ppm) and triazine (δ ~2.5 ppm) rings.

- ¹³C NMR resolves carbons in aromatic/heterocyclic systems (e.g., triazine carbons at δ ~165–170 ppm) .

- IR spectroscopy detects functional groups like N-H stretches (3200–3400 cm⁻¹) in the amine group .

Q. What are the known biological activities of structurally similar triazine-pyrazole hybrids?

- Methodology : Related compounds exhibit antileukemic (e.g., IC₅₀ values ≤ 10 μM against Jurkat cells) and antimicrobial activity. Assays involve:

- In vitro cytotoxicity testing (MTT assays) .

- Antimicrobial disk diffusion to measure zones of inhibition against bacterial/fungal strains .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound, particularly in solvent-free or one-pot systems?

- Methodology :

- Solvent-free cotrimerization of nitriles with guanidine derivatives reduces purification steps and improves atom economy (yields >75%) .

- Microwave-assisted synthesis may enhance reaction rates and selectivity for pyrazole coupling .

- Catalytic optimization : Use of Lewis acids (e.g., ZnCl₂) to stabilize intermediates during cyclocondensation .

Q. What computational tools are suitable for predicting the structure-activity relationship (SAR) of this compound?

- Methodology :

- 3D-QSAR modeling (e.g., CoMFA/CoMSIA) to correlate substituent electronic/steric properties with antileukemic activity, as applied to triazine derivatives in .

- Molecular docking to simulate interactions with biological targets (e.g., DNA topoisomerase II) .

Q. How do substituent variations on the pyrazole and triazine rings affect thermodynamic stability?

- Methodology :

- Thermogravimetric analysis (TGA) to assess decomposition profiles.

- DFT calculations to evaluate substituent effects on resonance stabilization and ring strain .

- Empirical data from show that electron-donating groups (e.g., -CH₃) enhance stability compared to electron-withdrawing groups (e.g., -NO₂) .

Q. What experimental design strategies mitigate confounding variables in bioactivity studies?

- Methodology :

- Split-plot designs (as in ) to account for variables like cell line heterogeneity or batch effects .

- Dose-response matrices to isolate concentration-dependent effects from solvent toxicity .

Q. How can conflicting bioactivity data between in vitro and in vivo models be resolved?

- Methodology :

- Pharmacokinetic profiling (e.g., microsomal stability assays) to identify metabolic liabilities.

- Toxicogenomic analysis to assess off-target effects, as seen in triazine derivatives with divergent in vitro/in vivo antileukemic outcomes .

Critical Considerations for Researchers

- Synthetic Reproducibility : Ensure strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) to avoid byproducts .

- Data Validation : Cross-validate bioactivity results using orthogonal assays (e.g., flow cytometry alongside MTT) .

- Ethical Reporting : Disclose limitations in computational predictions (e.g., docking scores ≠ binding affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.